3,5-diethyl 4-methyl-1H-pyrazole-3,5-dicarboxylate
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Overview
Description
3,5-diethyl 4-methyl-1H-pyrazole-3,5-dicarboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diethyl 4-methyl-1H-pyrazole-3,5-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl malonate with hydrazine hydrate, followed by the addition of ethyl acetoacetate. The reaction is carried out in the presence of a base such as sodium ethoxide, leading to the formation of the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3,5-diethyl 4-methyl-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can lead to the formation of pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
3,5-diethyl 4-methyl-1H-pyrazole-3,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 3,5-diethyl 4-methyl-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, pyrazole derivatives are known to inhibit enzymes such as cyclooxygenase, leading to anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and derivative .
Comparison with Similar Compounds
Similar Compounds
Diethyl pyrazole-3,5-dicarboxylate: Similar in structure but lacks the methyl group at the 4-position.
3,5-dimethyl pyrazole: Lacks the ester groups at the 3 and 5 positions.
Pyrazolo[1,5-a]pyrimidines: Condensed heterocyclic systems derived from pyrazoles
Uniqueness
3,5-diethyl 4-methyl-1H-pyrazole-3,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups, along with the ester functionalities, makes it a versatile intermediate for further chemical modifications .
Properties
CAS No. |
927889-59-6 |
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Molecular Formula |
C10H14N2O4 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
diethyl 4-methyl-1H-pyrazole-3,5-dicarboxylate |
InChI |
InChI=1S/C10H14N2O4/c1-4-15-9(13)7-6(3)8(12-11-7)10(14)16-5-2/h4-5H2,1-3H3,(H,11,12) |
InChI Key |
URRLMKSFDQSKEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1)C(=O)OCC)C |
Purity |
95 |
Origin of Product |
United States |
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